METHYL 5-{(2,4-DICHLOROPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE
Overview
Description
Dimethyl 5,5’-[(2,4-dichlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound that features a dichlorophenyl group linked to two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5,5’-[(2,4-dichlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 4-hydroxy-2-methylthiophene-3-carboxylic acid in the presence of a base, followed by esterification with methanol to form the dimethyl ester .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,5’-[(2,4-dichlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the dichlorophenyl group can produce the corresponding phenyl derivative .
Scientific Research Applications
Dimethyl 5,5’-[(2,4-dichlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of dimethyl 5,5’-[(2,4-dichlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(4-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): Similar in structure but with a nitrophenyl group instead of a dichlorophenyl group.
Dichlorophen: Contains a dichlorophenyl group but lacks the thiophene rings.
Uniqueness
Dimethyl 5,5’-[(2,4-dichlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is unique due to the presence of both dichlorophenyl and thiophene moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 5-[(2,4-dichlorophenyl)-(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)methyl]-4-hydroxy-2-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O6S2/c1-8-13(20(26)28-3)16(24)18(30-8)15(11-6-5-10(22)7-12(11)23)19-17(25)14(9(2)31-19)21(27)29-4/h5-7,15,24-25H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKKZSJTYUPBDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(C(=C(S3)C)C(=O)OC)O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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